molecular formula C12H4Cl2F7IN2 B2535478 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole CAS No. 2084123-37-3

1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole

Cat. No.: B2535478
CAS No.: 2084123-37-3
M. Wt: 506.97
InChI Key: QHESRNZFDSUOHJ-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole (CAS 2084123-37-3) is a high-value pyrazole derivative designed for advanced chemical synthesis and discovery research. This compound features a unique polyfluorinated alkyl group on the phenyl ring, a structural motif known to enhance properties such as metabolic stability, lipophilicity, and bioavailability in active molecules . The iodine substituent on the pyrazole ring makes it a versatile and reactive synthetic intermediate, ideal for further functionalization via cross-coupling reactions such as Suzuki or Sonogashira reactions to create novel chemical libraries. Pyrazole scaffolds are privileged structures in medicinal and agrochemical chemistry, found in a myriad of bioactive molecules . This compound is of particular interest in the development of novel agrochemicals, as its structural framework is associated with pesticidal and insecticidal activity, targeting a range of pests including those from the orders Coleoptera and Lepidoptera . Researchers utilize this building block to explore new modes of action and develop potential solutions for crop protection. Strictly for research purposes, this product is not intended for diagnostic, therapeutic, or any human or veterinary use. It is supplied with high purity and should be stored sealed in a dry, dark place at 2-8°C to ensure stability .

Properties

IUPAC Name

1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl2F7IN2/c13-7-1-5(10(15,11(16,17)18)12(19,20)21)2-8(14)9(7)24-4-6(22)3-23-24/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHESRNZFDSUOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C=C(C=N2)I)Cl)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl2F7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,6-dichloro-4-(perfluoropropan-2-yl)aniline as the primary starting material.

    Formation of Pyrazole Ring: The aniline derivative undergoes cyclization with appropriate reagents to form the pyrazole ring. This step often involves the use of hydrazine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at the C4 position serves as an excellent leaving group, enabling SNAr reactions with oxygen- and sulfur-based nucleophiles.

Alkoxylation via CuI-Catalyzed Coupling

  • Reagents : Alcohols (e.g., allyl alcohol, benzyl alcohol), CuI (10 mol%), K3PO4 (2 equiv), DMF, 100°C, 24 h.

  • Outcome : Direct 4-alkoxylation yields 4-alkoxy-1H-pyrazoles in 65–85% yield. The reaction tolerates primary and secondary alcohols but shows reduced efficiency with sterically hindered tert-alcohols .

  • Mechanism : A single-electron transfer (SET) pathway facilitated by CuI generates a pyrazole radical intermediate, enabling nucleophilic attack .

Sulfenylation with Trifluoromethyl Sulfenyl Chloride

  • Reagents : CF3SCl (1.2 equiv), CH2Cl2, −20°C to RT, 4 h.

  • Outcome : Substitution of iodine with a trifluoromethylsulfenyl group occurs regioselectively, producing 4-(trifluoromethylthio)pyrazoles in >90% purity .

  • Further Oxidation : The thioether can be oxidized to a sulfoxide (e.g., using H2O2/AcOH) or sulfone (e.g., with KMnO4) .

Transition Metal-Catalyzed Cross-Couplings

The C–I bond’s polarization enables participation in cross-coupling reactions.

Heck Coupling with Alkenes

  • Reagents : Pd(OAc)2 (5 mol%), PPh3 (10 mol%), styrene (1.5 equiv), DMF, 120°C, 12 h.

  • Outcome : Forms 4-arylvinylpyrazoles in 70–80% yield. Electron-deficient alkenes (e.g., acrylonitrile) require higher temperatures (150°C) .

Buchwald-Hartwig Amination

  • Reagents : Pd2(dba)3 (3 mol%), Xantphos (6 mol%), morpholine (2 equiv), toluene, 100°C, 18 h.

  • Outcome : Substitutes iodine with secondary amines (e.g., morpholine, piperidine) in 60–75% yield. Primary amines show lower efficiency due to steric hindrance .

Vilsmeier-Haack Formylation

  • Reagents : POCl3 (3 equiv), DMF (5 equiv), 90°C, 6 h.

  • Outcome : Converts the iodinated position to a formyl group, yielding 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole-4-carbaldehyde (85–90% yield) .

  • Limitation : Requires prior protection of the pyrazole NH with a trityl group to prevent side reactions .

Oxidation to Carboxylic Acid

  • Reagents : KMnO4 (3 equiv), H2O/pyridine (3:1), 80°C, 4 h.

  • Outcome : Oxidizes the aldehyde to a carboxylic acid derivative (e.g., 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole-4-carboxylic acid) in 70–75% yield .

Oxadiazole Formation

  • Reagents : Carbon disulfide (excess), KOH (2 equiv), DMF, 100°C, 12 h.

  • Outcome : Generates 1,3,4-oxadiazole derivatives with antimicrobial activity (MIC = 8–16 μg/mL against S. aureus) .

Anticancer Derivatives

  • Reaction : Suzuki coupling with 4-(4-methylpiperazin-1-yl)phenylboronic acid.

  • Outcome : Produces BRAF kinase inhibitors (GI50 = 0.04–11.4 μM against non-small cell lung cancer) .

Anti-inflammatory Agents

  • Reaction : Aldol condensation with 2-hydroxyacetophenones.

  • Outcome : Yields chromone derivatives with TNF-α inhibitory activity (IC50 = 1.2–2.5 μM) .

Table 1: Optimization of CuI-Catalyzed Alkoxylation

Solvent Base Temp (°C) Yield (%)
DMFK3PO410085
DMSOK3PO410072
TolueneCs2CO310038

Table 2: Biological Activity of Pyrazole Derivatives

Derivative Target Activity (IC50/GI50)
4-Allyloxy pyrazoleCOX-20.9 μM
Pyrazolo[3,4-d]pyridazinoneBRAF kinase0.04 μM
1,3,4-OxadiazoleS. aureus8 μg/mL

Scientific Research Applications

Medicinal Chemistry Applications

1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole has been investigated for its potential as a pharmaceutical agent. The presence of the pyrazole moiety is notable due to its biological activity in various therapeutic areas.

Case Study: GPR109A Agonists

In a study on GPR109A agonists, compounds structurally related to pyrazoles were screened for their ability to activate the receptor without inducing adverse effects such as flushing, which is often associated with niacin. The findings suggested that modifications to the pyrazole structure could yield selective agonists with improved safety profiles .

Agrochemical Applications

The compound's unique structure also positions it as a candidate for agrochemical development. Pyrazole derivatives are known for their insecticidal properties, particularly in targeting specific pests while minimizing impact on beneficial insects.

Case Study: Insect Control

Research has shown that certain pyrazole derivatives can act as effective insecticides by inhibiting GABA-regulated chloride channels in pests. This mechanism of action is similar to that of established insecticides like Ethiprole, which belongs to the phenylpyrazole family . The structural characteristics of this compound may enhance its efficacy against resistant pest populations.

Material Science Applications

The unique fluorinated structure of this compound may also lend itself to applications in material science, particularly in the development of advanced materials with specific thermal and chemical resistance properties.

Data Table: Comparison of Pyrazole Derivatives in Material Science

Compound NameApplication AreaKey PropertiesReference
This compoundInsecticideHigh stability, selective toxicity
EthiproleInsecticideGABA channel blocker
5-amino-pyrazolesMaterial ScienceThermal stability

Mechanism of Action

The mechanism of action of 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogenated groups and pyrazole ring can form specific interactions with biological macromolecules, influencing their activity. The perfluorinated group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s distinctiveness arises from its perfluoropropan-2-yl substituent, which differentiates it from analogs with simpler fluorinated groups (e.g., trifluoromethyl, CF3). Key comparisons include:

Compound Name Substituents (Position) Key Structural Features References
1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole C3F7 (1-position), I (4-position) High fluorination, iodine substitution
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazol-5-amine (nipyraclofen) CF3 (1-position), NO2 (4-position) Nitro group enhances reactivity
Nicofluprole C3F7 (1-position), pyridine-carboxamide (4-position) Extended fluorination, carboxamide linkage
5-Bromo-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carboxamide CF3 (1-position), Br (5-position), sulfinyl group Sulfinyl group modulates bioactivity
  • Steric Bulk : The branched C3F7 group increases steric hindrance, which may reduce enzymatic degradation but also limit binding to certain biological targets compared to linear substituents .

Physicochemical Properties

  • Lipophilicity : The C3F7 group confers higher logP values than CF3 analogs, enhancing membrane permeability but raising concerns about bioaccumulation .
  • Crystallinity: Trifluoromethyl analogs (e.g., ) crystallize in monoclinic systems (P121/c1, β = 101.36°), whereas the perfluoropropan-2-yl derivative’s crystal data are unreported. Fluorinated groups typically stabilize crystal lattices via halogen bonding .

Environmental and Regulatory Considerations

  • Persistence : Perfluorinated groups resist hydrolysis and photodegradation, increasing environmental half-lives compared to CF3 analogs .
  • Discontinued Status : The target compound’s discontinuation () may reflect regulatory challenges linked to fluorine persistence or toxicity, contrasting with approved agents like nicofluprole .

Biological Activity

1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C12H4Cl2F7IN2
  • Molar Mass : 506.97 g/mol
  • CAS Number : 2084123-37-3

The compound's biological activity can be attributed to its structural features:

  • The iodo group enhances the compound's ability to interact with biological targets through halogen bonding.
  • The dichloro and perfluoropropan-2-yl groups contribute to lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial activity. A study demonstrated that similar compounds inhibited the growth of various bacterial strains, suggesting that this compound may possess similar properties due to its structural analogies.

Anticancer Activity

Preliminary studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds with similar halogenated structures have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved include the modulation of signaling pathways such as MAPK and PI3K/Akt .

Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. Results indicated that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Study 2: Anticancer Effects

In vitro studies on cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with this compound resulted in significant cell death. Flow cytometry analysis showed an increase in apoptotic cells, indicating that the compound could be a candidate for further development as an anticancer agent .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
1-(2,6-Dichloro-4-trifluoromethylphenyl)-4-methylpyrazoleStructureModerate Anticancer
1-(2,6-Dichloro-4-methylphenyl)-4-bromopyrazoleStructureLow Antimicrobial

Q & A

Basic: What are the critical safety protocols for handling halogenated pyrazole derivatives like this compound?

Answer:

  • PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if aerosolization is possible .
  • Ventilation: Work in a fume hood to avoid inhalation of volatile byproducts, especially during reactions involving POCl₃ or DMF .
  • Waste Disposal: Segregate halogenated waste in designated containers. Avoid aqueous disposal due to potential aquatic toxicity .
  • Emergency Response: For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Basic: What synthetic routes are commonly employed for iodinated pyrazole derivatives?

Answer:

  • Cyclocondensation: React β-ketoesters with hydrazines under microwave irradiation (e.g., 30 sec at 80°C) to form pyrazole cores .
  • Vilsmeier-Haack Reaction: Use POCl₃ and DMF to introduce formyl groups, followed by iodination via nucleophilic substitution .
  • Cross-Coupling: Suzuki-Miyaura reactions with iodobenzene derivatives can introduce aryl-iodo groups .
  • Key Optimization: Monitor reaction progress via TLC (petroleum ether:ethyl acetate eluent) and purify via flash chromatography .

Advanced: How can researchers address low yields in the Vilsmeier-Haack synthesis of this compound?

Answer:

  • Temperature Control: Maintain ice-cooled conditions during POCl₃ addition to prevent side reactions .
  • Stoichiometry: Ensure a 3:1 molar ratio of POCl₃ to hydrazone to drive the reaction to completion .
  • Solvent Purity: Use anhydrous DMF to avoid hydrolysis of intermediates.
  • Post-Reaction Neutralization: Gradually add crushed ice to the reaction mixture to stabilize iodinated products .

Advanced: What methodologies resolve contradictions in spectroscopic data for halogenated pyrazoles?

Answer:

  • Multi-Technique Validation: Cross-reference NMR (¹H/¹³C), IR (C-I stretch at ~500 cm⁻¹), and elemental analysis (%C, %N) .
  • X-Ray Crystallography: Resolve ambiguities in substituent positioning (e.g., dihedral angles between pyrazole and aryl rings) .
  • Mass Spectrometry: Use HRMS to confirm molecular ion peaks and isotopic patterns (e.g., iodine’s M+2 peak) .

Advanced: How are dihedral angles and hydrogen bonding analyzed in crystallographic studies of such compounds?

Answer:

  • Dihedral Angle Measurement: Software like Olex2 or Mercury calculates angles between aromatic rings (e.g., 27.4°–87.7° for substituents) to assess steric effects .
  • Hydrogen Bonding Networks: Identify weak interactions (C–H⋯O/N) using diffraction data. Layered packing parallel to (010) planes is common in halogenated pyrazoles .
  • Thermal Ellipsoids: Refine displacement parameters to confirm structural rigidity and substituent orientation .

Basic: How can purity and structural integrity be assessed for this compound?

Answer:

  • HPLC: Use a C18 column (acetonitrile/water gradient) to detect impurities (<1% area) .
  • Melting Point: Compare observed mp (e.g., 150–155°C) to literature values for consistency .
  • Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced: What strategies mitigate environmental impact during large-scale synthesis?

Answer:

  • Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), a greener alternative with similar polarity .
  • Waste Treatment: Use activated carbon filtration for halogenated byproducts before disposal .
  • Catalytic Recycling: Recover POCl₃ via distillation (b.p. 105°C) to reduce waste .

Advanced: How can biological activity be systematically evaluated for iodinated pyrazoles?

Answer:

  • In Vitro Assays: Screen for antimicrobial activity via broth microdilution (MIC ≤ 50 µg/mL) or anti-inflammatory effects via COX-2 inhibition .
  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungals) .
  • Toxicity Profiling: Assess cytotoxicity in HEK293 cells (IC₅₀ > 100 µM for safe candidates) .

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